

Application Notes and Protocols for Octahydroisoindole Derivatives in GPCR Targeting

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Compound of Interest

Compound Name: Octahydroisoindole

Cat. No.: B2721494

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These application notes provide a comprehensive overview of the utility of **octahydroisoindole** and its related derivatives as scaffolds for designing potent and selective ligands for G-protein coupled receptors (GPCRs). This document includes quantitative binding and functional data for representative compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Octahydroisoindoles as GPCR Ligands

The **octahydroisoindole** scaffold is a versatile, saturated bicyclic amine that has garnered interest in medicinal chemistry as a privileged structure for targeting various GPCRs, including dopamine, serotonin, and opioid receptors. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with receptor binding pockets, leading to high affinity and selectivity. Modifications of the **octahydroisoindole** core, such as the introduction of aromatic substituents and amide functionalities, have yielded compounds with significant potential for the development of novel therapeutics for neurological and psychiatric disorders.

Data Presentation: Quantitative Analysis of Octahydroisoindole and Related Derivatives

The following tables summarize the binding affinities (K_i) and functional potencies (pK_i) of selected isoindolone and other related amide derivatives at key GPCR targets.

Table 1: Binding Affinities (K_i) of Amide Derivatives for Dopamine D2 and D3 Receptors

Compound ID	Dopamine D3 K_i (nM)	Dopamine D2 K_i (nM)	D2/D3 Selectivity
44	49.3 ± 11.2	1108 ± 104	22
45	25.1 ± 5.5	621 ± 143	25
46	31.9 ± 7.2	906 ± 169	28
47	1.9 ± 0.4	-	-

Data extracted from a patent application; it is not specified if these compounds contain an **octahydroisoindole** core, but they are presented as examples of amide derivatives targeting dopamine receptors[1].

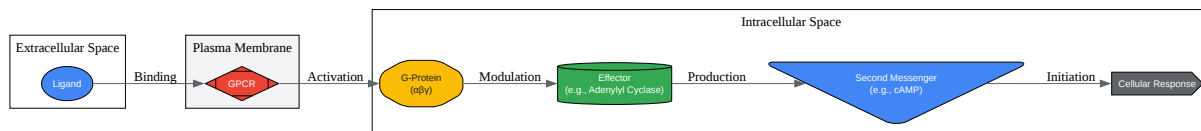
Table 2: Binding Affinities (pK_i) of Halogenated Isoindolone Derivatives for Serotonin Receptors[2]

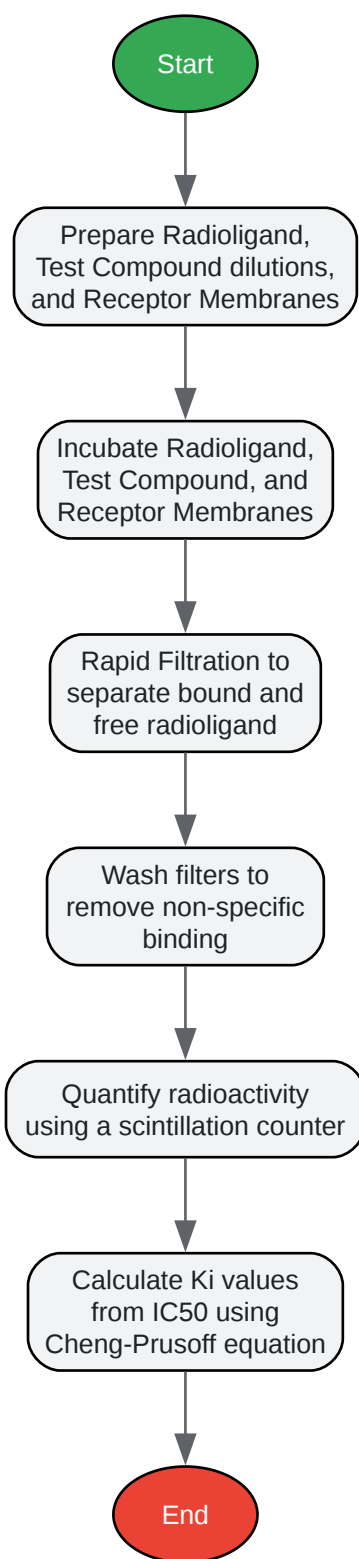
Compound ID	5-HT2A pK_i	5-HT2B pK_i	5-HT2C pK_i
6 (Chloro)	6.1	6.9	8.8
7 (Bromo)	6.2	6.8	9.1

Note: pK_i is the negative logarithm of the K_i value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical GPCR signaling cascade and the workflow for a competitive radioligand binding assay.





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References

- 1. WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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